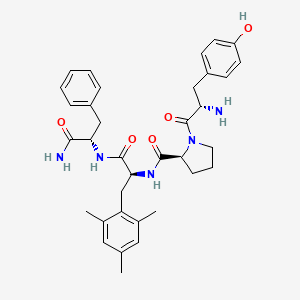

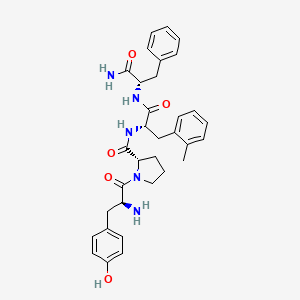

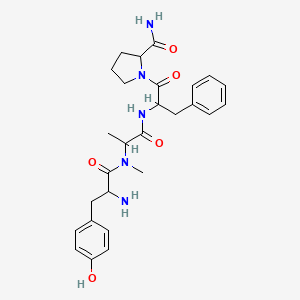

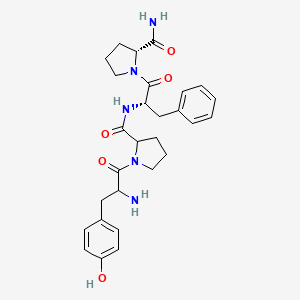

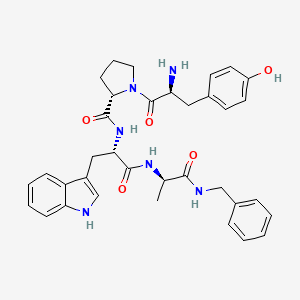

Tyr-Pro-Tmp-Phe-NH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

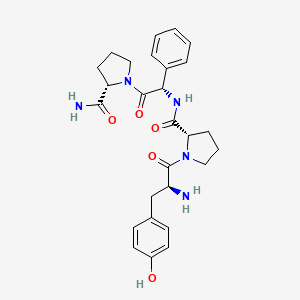

Die Verbindung Tyr-Pro-Trp-Phe-NH2, auch bekannt als Endomorphin-1, ist ein endogenes Opioidpeptid. Es ist eines der beiden Endomorphine, das andere ist Endomorphin-2 (Tyr-Pro-Phe-Phe-NH2). Diese Peptide zeigen eine hohe Affinität und bemerkenswerte Selektivität für den μ-Opioid-Rezeptor, denselben Rezeptor, der von Morphin angegriffen wird . Endomorphin-1 spielt eine wichtige Rolle in verschiedenen physiologischen Prozessen, einschließlich Schmerzempfindung, Stressreaktionen und komplexen Funktionen wie Belohnung, Erregung und Wachsamkeit .

Herstellungsmethoden

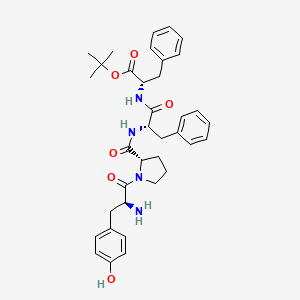

Endomorphin-1 kann durch eine Kombination aus enzymatischen und chemischen Methoden synthetisiert werden. Eine effiziente Methode beinhaltet die Verwendung von organisch lösungsmittelstabilen Proteasen. Die Synthese beginnt mit der Herstellung des Peptids Boc-Trp-Phe-NH2 unter Verwendung der lösungsmittelstabilen Protease WQ9-2 in einem Methanolmedium. Dies wird gefolgt von der Entfernung der Boc-Gruppe mit Trifluoressigsäure, um Trp-Phe-NH2 zu erzeugen. Boc-Tyr-Pro-OH wird chemisch mit der gemischten Kohlensäureanhydridmethode synthetisiert. Das Tetrapeptid Boc-Tyr-Pro-Trp-Phe-NH2 wird dann unter Verwendung einer weiteren organisch lösungsmitteltoleranten Protease, PT121, in einem organisch-wässrigen Zweiphasensystem synthetisiert. Schließlich wird die Boc-Gruppe entfernt, um Endomorphin-1 mit hoher Reinheit zu erhalten .

Vorbereitungsmethoden

Endomorphin-1 can be synthesized using a combination of enzymatic and chemical methods. One efficient method involves the use of organic solvent-stable proteases. The synthesis begins with the preparation of peptide Boc-Trp-Phe-NH using the solvent-stable protease WQ9-2 in a methanol medium. This is followed by the removal of the Boc group with trifluoroacetic acid to generate Trp-Phe-NH. Boc-Tyr-Pro-OH is synthesized chemically using the mixed carbonic anhydride method. The tetrapeptide Boc-Tyr-Pro-Trp-Phe-NH is then synthesized using another organic solvent-tolerant protease, PT121, in an organic-aqueous biphasic system. Finally, the Boc group is removed to obtain endomorphin-1 with high purity .

Analyse Chemischer Reaktionen

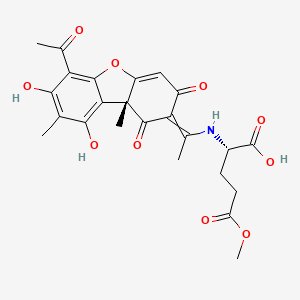

Endomorphin-1 durchläuft verschiedene chemische Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Trifluoressigsäure zur Deprotektion und organisch lösungsmittelstabile Proteasen zur Peptidbindungsbildung. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Zwischenpeptide wie Boc-Trp-Phe-NH2 und Boc-Tyr-Pro-Trp-Phe-NH2, die schließlich zu Endomorphin-1 umgewandelt werden .

Wissenschaftliche Forschungsanwendungen

Endomorphin-1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Chemie dient es als Modellverbindung zur Untersuchung der Peptidsynthese und enzymatischer Reaktionen. In der Biologie wird es verwendet, um die Rolle endogener Opioidpeptide in physiologischen Prozessen wie Schmerzempfindung und Stressreaktionen zu untersuchen. In der Medizin wird Endomorphin-1 auf seine potenziellen therapeutischen Anwendungen als Analgetikum mit weniger Nebenwirkungen im Vergleich zu traditionellen Opioiden untersucht. Darüber hinaus findet es Anwendungen in der pharmazeutischen Industrie für die Entwicklung neuer Schmerzmittel .

Wirkmechanismus

Endomorphin-1 entfaltet seine Wirkungen durch Bindung an den μ-Opioid-Rezeptor, einen G-Protein-gekoppelten Rezeptor. Nach der Bindung aktiviert es den Rezeptor, was zur Hemmung der Adenylatcyclase-Aktivität und einer Abnahme der intrazellulären Konzentration von cyclischem Adenosinmonophosphat (cAMP) führt. Dies führt zur Hemmung der Neurotransmitterfreisetzung und Modulation von Schmerzsignalen. Die molekularen Ziele, die an diesem Weg beteiligt sind, umfassen den μ-Opioid-Rezeptor und verschiedene nachgeschaltete Signalmoleküle .

Wirkmechanismus

Endomorphin-1 exerts its effects by binding to the μ-opioid receptor, which is a G-protein-coupled receptor. Upon binding, it activates the receptor, leading to the inhibition of adenylate cyclase activity and a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). This results in the inhibition of neurotransmitter release and modulation of pain signals. The molecular targets involved in this pathway include the μ-opioid receptor and various downstream signaling molecules .

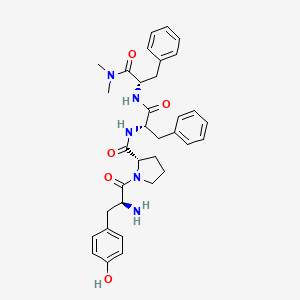

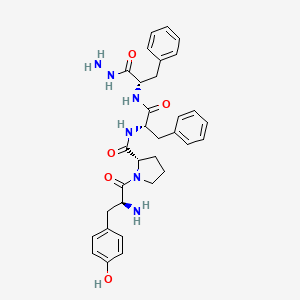

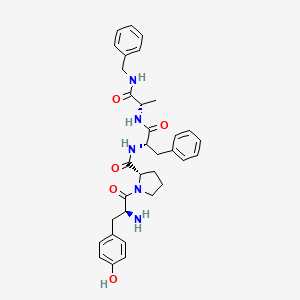

Vergleich Mit ähnlichen Verbindungen

Endomorphin-1 ähnelt Endomorphin-2 (Tyr-Pro-Phe-Phe-NH2), einem weiteren endogenen Opioidpeptid. Beide Peptide zeigen eine hohe Affinität und Selektivität für den μ-Opioid-Rezeptor. Endomorphin-1 hat eine andere Aminosäuresequenz, was zu Variationen in ihren physiologischen Wirkungen und Rezeptorbindungseigenschaften führen kann. Andere ähnliche Verbindungen umfassen Morphin und andere Opioidpeptide, die den μ-Opioid-Rezeptor angreifen .

Eigenschaften

Molekularformel |

C35H43N5O5 |

|---|---|

Molekulargewicht |

613.7 g/mol |

IUPAC-Name |

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-(2,4,6-trimethylphenyl)propan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C35H43N5O5/c1-21-16-22(2)27(23(3)17-21)20-30(33(43)38-29(32(37)42)19-24-8-5-4-6-9-24)39-34(44)31-10-7-15-40(31)35(45)28(36)18-25-11-13-26(41)14-12-25/h4-6,8-9,11-14,16-17,28-31,41H,7,10,15,18-20,36H2,1-3H3,(H2,37,42)(H,38,43)(H,39,44)/t28-,29-,30-,31-/m0/s1 |

InChI-Schlüssel |

KFLSQRYJYCLKBS-ORYMTKCHSA-N |

Isomerische SMILES |

CC1=CC(=C(C(=C1)C)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)N)C |

Kanonische SMILES |

CC1=CC(=C(C(=C1)C)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-1-Methyl-2-(2,3,7,8-tetrahydro-furo[2,3-g]indol-1-yl)-ethylamine](/img/structure/B10853772.png)